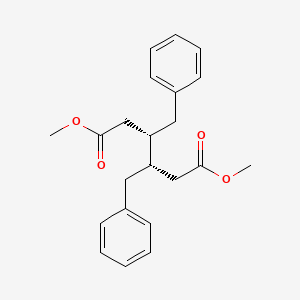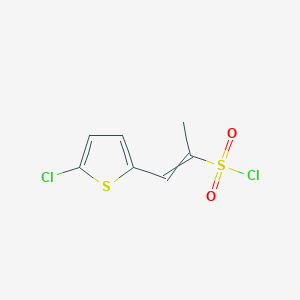
dimethyl (3S,4S)-3,4-dibenzylhexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate is an organic compound with a complex stereochemistry It is a diester derivative of hexanedioic acid, featuring two benzyl groups attached to the third and fourth carbon atoms in a specific stereochemical configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl (3S,4S)-3,4-dibenzylhexanedioate typically involves the esterification of (3S,4S)-3,4-dibenzylhexanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
(3S,4S)-3,4-dibenzylhexanedioic acid+2CH3OHH2SO4dimethyl (3S,4S)-3,4-dibenzylhexanedioate+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (3S,4S)-3,4-dibenzylhexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: (3S,4S)-3,4-dibenzylhexanedioic acid.
Reduction: (3S,4S)-3,4-dibenzylhexanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl (3S,4S)-3,4-dibenzylhexanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active (3S,4S)-3,4-dibenzylhexanedioic acid, which can then interact with enzymes or receptors in biological systems. The benzyl groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Dimethyl (3S,4S)-3,4-dibenzylhexanedioate can be compared with other similar compounds, such as:
Dimethyl (3S,4S)-3,4-dibenzylglutarate: A similar diester with a shorter carbon chain.
Dimethyl (3S,4S)-3,4-dibenzylsuccinate: Another diester with an even shorter carbon chain.
Dimethyl (3S,4S)-3,4-dibenzyladipate: A diester with a similar carbon chain length but different stereochemistry.
The uniqueness of this compound lies in its specific stereochemical configuration and the presence of benzyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
921210-62-0 |
|---|---|
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
dimethyl (3S,4S)-3,4-dibenzylhexanedioate |
InChI |
InChI=1S/C22H26O4/c1-25-21(23)15-19(13-17-9-5-3-6-10-17)20(16-22(24)26-2)14-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/t19-,20-/m0/s1 |
Clé InChI |
VWEVJZGJXQSBHO-PMACEKPBSA-N |
SMILES isomérique |
COC(=O)C[C@H](CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)CC(=O)OC |
SMILES canonique |
COC(=O)CC(CC1=CC=CC=C1)C(CC2=CC=CC=C2)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexanal](/img/structure/B14178063.png)

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)

![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)

![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)

![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
